3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-5-2-3-8(15-5)6-4-7(13-12-6)9(14)11-10/h2-4H,10H2,1H3,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRCSEZSNYNNAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401328095 | |
| Record name | 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671349 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
306285-59-6 | |
| Record name | 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401328095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Furan-Substituted 1,3-Diketone
The precursor 5-methylfuran-2-acetylacetone is synthesized by Claisen-Schmidt condensation between 5-methylfurfural and acetylacetone in the presence of a base catalyst (e.g., NaOH) under refluxing ethanol. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group:
The product is isolated by solvent evaporation and purified via recrystallization in ethanol, yielding a pale-yellow crystalline solid (reported yield: ~78%).
Pyrazole Ring Formation
The diketone is then treated with hydrazine hydrate (80% excess) in ethanol under reflux for 6–8 hours to form the pyrazole core:
Key parameters:
The carboxylate intermediate is typically esterified using methanol/HCl to yield the methyl ester, which is subsequently converted to the carbohydrazide.
Hydrazinolysis of Pyrazole-5-Carboxylate Esters
Direct conversion of pyrazole carboxylate esters to carbohydrazides via hydrazinolysis is a robust and scalable method.
Synthesis of Methyl 3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylate
The methyl ester is prepared by treating 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with methanol:
Reaction conditions:
Hydrazinolysis to Carbohydrazide
The methyl ester is refluxed with excess hydrazine hydrate (4–5 equivalents) in ethanol for 8–12 hours:
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazine Equiv. | 4.5 | 88 | 98 |
| Reaction Time (h) | 10 | 85 | 97 |
| Solvent | Ethanol | 90 | 99 |
Purification is achieved via recrystallization from ethanol/water (4:1), yielding white crystalline needles.
Alternative Route: Carbodithioate Intermediate
A less common but efficient method involves the formation of a carbodithioate intermediate, as reported in recent studies.
Synthesis of Pyrazole Carbodithioate
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carboxylic acid is treated with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol at room temperature for 12 hours:
The potassium salt is isolated by filtration and used directly in the next step.
Hydrazine-Mediated Conversion
The carbodithioate salt is refluxed with hydrazine hydrate in ethanol for 8 hours to yield the carbohydrazide:
Advantages :
Mechanistic Insights and Side Reactions
Cyclocondensation Mechanism
The cyclocondensation of 1,3-diketones with hydrazine proceeds via:
Competing Pathways in Hydrazinolysis
Excess hydrazine may lead to over-substitution at the carbonyl group, forming bis-hydrazides. This is mitigated by:
-
Strict stoichiometric control (≤5 equiv. hydrazine)
-
Lower reaction temperatures (60–70°C)
Industrial-Scale Considerations
For large-scale production, continuous flow reactors are preferred for the cyclocondensation step due to:
Analytical Characterization
Key spectroscopic data for this compound:
1H NMR (400 MHz, DMSO-d₆) :
-
δ 12.35 (s, 1H, NH)
-
δ 10.20 (s, 1H, CONHNH₂)
-
δ 7.45 (s, 1H, pyrazole-H)
-
δ 6.75 (d, J = 2.4 Hz, 1H, furan-H)
IR (KBr, cm⁻¹) :
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted hydrazides and hydrazones.
Scientific Research Applications
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmacophore in drug design.
Industry: It can be used in the synthesis of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The furan and pyrazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparison
The biological activity of pyrazole carbohydrazides is highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Comparison of Pyrazole Carbohydrazide Derivatives
Key Observations
Anticancer Activity :
- The 4-chlorophenyl and 4-tert-butylbenzyl substituents in compound 26 () enhance anticancer potency against A549 cells, likely due to improved lipophilicity and apoptosis induction.
- Indole-substituted derivatives () demonstrate broad-spectrum cytotoxicity, with IC50 values comparable to clinical chemotherapeutics.
Antimicrobial Activity :
- Bromophenyl-substituted analogs () exhibit strong DNA gyrase inhibition, a critical target in bacterial replication. The bromine atom may enhance halogen bonding with the enzyme.
Enzyme Inhibition :
- SKi-178 () highlights the role of methoxy and methyl groups in boosting selectivity for sphingosine kinase 1, a target in inflammation and cancer.
Biological Activity
3-(5-Methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and anticancer activities, supported by various studies and data.
- Molecular Formula : C9H10N4O2
- Molecular Weight : 206.2 g/mol
- CAS Number : 306285-59-6
Antibacterial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted that pyrazole compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial DNA replication, such as DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial survival and replication, making them prime targets for antibiotic development.
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.03 | |
| Escherichia coli | 0.046 | ||
| Streptococcus pneumoniae | 0.008 |
The compound has shown promising results against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low microgram range.
Antifungal Activity
The antifungal properties of pyrazole derivatives have also been explored. Studies suggest that these compounds can inhibit the growth of various fungi by disrupting their cellular processes. For instance, pyrazole derivatives have been reported to exhibit activity against Candida albicans and other pathogenic fungi.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. It has been suggested that the compound could induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 15 | |
| MCF7 (breast cancer) | 20 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within pathogens and cancer cells. The pyrazole ring structure facilitates interactions with enzymes and receptors, leading to inhibition of key metabolic pathways.
Case Studies
In a recent study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and evaluated their biological activities. Among them, this compound demonstrated superior activity compared to other derivatives, particularly against S. aureus and E. coli. The study utilized both in vitro assays and molecular docking studies to elucidate the interaction between the compound and its targets.
Q & A
Q. What are the established synthetic routes for 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide, and what are the critical reaction parameters?
The compound is synthesized via multi-step reactions involving:
- Step 1 : Formation of the pyrazole core through cyclization of hydrazine derivatives with diketones or β-keto esters under reflux in ethanol or dioxane .
- Step 2 : Functionalization with the 5-methylfuran-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
- Critical parameters : Temperature (70–100°C), solvent polarity (ethanol, THF), and catalyst choice (e.g., acetic acid for cyclization) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from methanol .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- 1H/13C NMR : Look for pyrazole C=O resonance (~165–170 ppm) and furan proton signals (δ 6.2–7.4 ppm for H-3 and H-4) .
- FTIR : Confirm carbohydrazide N–H stretch (~3200–3350 cm⁻¹) and C=O (1660–1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (calculated for C₁₀H₁₁N₃O₃: 229.22 g/mol) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro : Enzyme inhibition assays (e.g., COX-2, acetylcholinesterase) due to pyrazole-carbohydrazide bioactivity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound?
- DoE (Design of Experiments) : Vary solvent (e.g., DMF vs. ethanol), temperature (60–120°C), and stoichiometry to identify optimal conditions .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Byproduct Analysis : Use HPLC-MS to track side products (e.g., over-substituted furans) and adjust reaction time .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Assay Standardization : Compare protocols (e.g., cell line passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to check for in situ degradation products that may alter activity .
- Structural Analogues : Test derivatives (e.g., replacing methylfuran with thiophene) to isolate pharmacophore contributions .
Q. How does the furan-pyrazole hybrid structure influence its reactivity and intermolecular interactions?
- Computational Studies : DFT calculations (e.g., Gaussian) to map electron density at the carbohydrazide moiety, predicting nucleophilic attack sites .
- X-ray Crystallography : Resolve crystal packing to identify H-bonding (N–H···O) and π-π stacking (furan-pyrazole) interactions .
- Solubility Analysis : LogP measurements to correlate furan hydrophobicity with membrane permeability .
Q. What advanced purification techniques address challenges in isolating high-purity samples?
- Prep-HPLC : Use C18 columns with acetonitrile/water gradients for >98% purity .
- Crystallography Screening : Test solvent mixtures (e.g., DMSO/water) to grow single crystals for structural validation .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light, monitoring via HPLC at intervals (0, 7, 14 days) .
- Degradation Pathways : Identify hydrolysis products (e.g., hydrazine cleavage) using LC-MS .
Q. What computational tools are recommended for predicting binding modes with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate interactions with COX-2 (PDB: 5KIR) or bacterial enzymes .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories .
Data Interpretation and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
